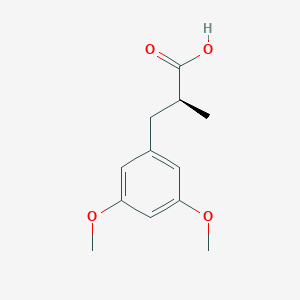
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Facile and Efficient Synthesis
Research has explored new synthetic routes for compounds containing quinoxaline, tetrazoles, and oxadiazoles due to their pharmacological significance, highlighting the importance of these moieties in drug design for their anti-inflammatory, analgesic, and anticonvulsant activities. The synthesis involves confirming the structures through NMR and Mass spectral data, and testing for antibacterial activity, indicating the broad applicability of these methods in creating bioactive compounds (Kethireddy et al., 2017).
Electrochemical, Photocatalytic, and Magnetic Properties
Studies have shown that quinoline-imidazole-monoamide ligands can be introduced into reaction systems to synthesize complexes with notable electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research provides insights into the potential industrial and environmental applications of quinoline derivatives (Li et al., 2020).
Biomedical Applications
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound of interest, have been synthesized and tested for their growth inhibitory properties against cancer cell lines, demonstrating significant cytotoxic activities. This suggests the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).
Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the versatility of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).
Radioligands for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors, showcasing the compound's utility in neuroscientific research and its potential application in diagnosing and studying neurological conditions (Matarrese et al., 2001).
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2/c20-19(21)7-5-12(6-8-19)17-24-16(27-25-17)11-23-18(26)14-3-4-15-13(10-14)2-1-9-22-15/h1-4,9-10,12H,5-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOUYICAIIFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


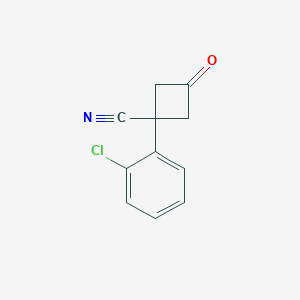


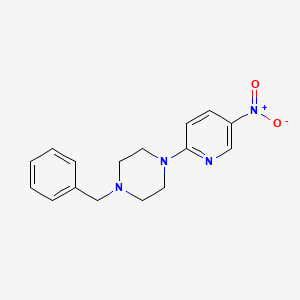
![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)
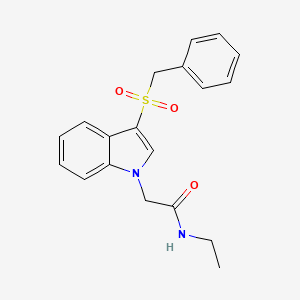
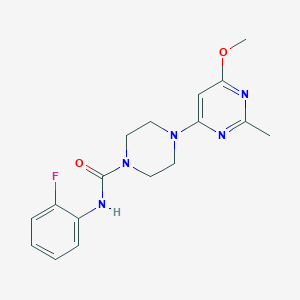
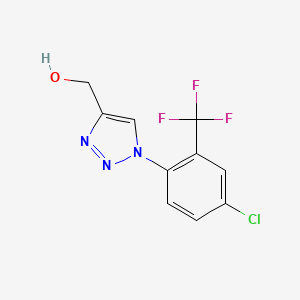
![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)
